An In-depth Technical Guide to the Core Properties of 2-Mercaptopyrazine
An In-depth Technical Guide to the Core Properties of 2-Mercaptopyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptopyrazine, also known as pyrazine-2-thiol, is a heterocyclic organic compound with the molecular formula C₄H₄N₂S. It is a structural analogue of the more extensively studied 2-mercaptopyridine and exists in a tautomeric equilibrium with its thione form, pyrazine-2(1H)-thione. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 2-mercaptopyrazine, including its synthesis, spectroscopic characterization, and toxicological profile. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as those in the fields of organic and medicinal chemistry.
Chemical and Physical Properties
2-Mercaptopyrazine is a solid at room temperature. The available data on its physical and chemical properties are summarized in the tables below. The molecule exhibits thiol-thione tautomerism, a common feature for 2-mercapto substituted nitrogen heterocycles. The thione form is generally the more stable tautomer in the solid state and in polar solvents.
Table 1: General and Physical Properties of 2-Mercaptopyrazine
| Property | Value | Source |
| Chemical Name | 2-Mercaptopyrazine, Pyrazine-2-thiol | - |
| CAS Number | 38521-06-1 | [1] |
| Molecular Formula | C₄H₄N₂S | [2] |
| Molecular Weight | 112.15 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 198-202 °C | [1] |
Table 2: Spectroscopic Data of 2-Mercaptopyrazine (Thione Tautomer)
| Spectroscopic Technique | Key Features |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| FTIR | Characteristic peaks for C=S and N-H stretching and bending are expected. |
| UV-Vis | Data not available in searched literature. |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 112. |
Table 3: Toxicological Data of 2-Mercaptopyrazine
| Test | Result | Species |
| LD₅₀ (Oral) | Data not available in searched literature. | - |
| LD₅₀ (Dermal) | Data not available in searched literature. | - |
| LD₅₀ (Intravenous) | Data not available in searched literature. | - |
Tautomerism
2-Mercaptopyrazine exists as a mixture of two tautomeric forms in equilibrium: the thiol form (2-mercaptopyrazine) and the thione form (pyrazine-2(1H)-thione). The equilibrium position is influenced by factors such as the solvent, temperature, and concentration. In the solid state, the thione form is predominant, as confirmed by crystal structure analysis.[3]
Caption: Tautomeric equilibrium between the thiol and thione forms of 2-mercaptopyrazine.
Synthesis
A common method for the synthesis of 2-mercaptopyrazine involves the reaction of a corresponding halopyrazine, such as 2-chloropyrazine, with a sulfur nucleophile. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 2-Mercaptopyrazine from 2-Chloropyrazine
This protocol is based on analogous reactions for the synthesis of similar mercapto-substituted heterocycles.[4][5][6]
Materials:
-
2-Chloropyrazine
-
Thiourea
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyrazine (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Hydrolysis: To the resulting residue, add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir at room temperature for 1-2 hours to hydrolyze the intermediate isothiouronium salt.
-
Extraction: Wash the aqueous solution with ethyl acetate to remove any unreacted 2-chloropyrazine.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with hydrochloric acid (e.g., 2 M) to a pH of approximately 6-7. A precipitate of 2-mercaptopyrazine should form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.
Caption: Experimental workflow for the synthesis of 2-mercaptopyrazine.
Biological Activity and Toxicology
While specific toxicological data for 2-mercaptopyrazine is limited, pyrazine derivatives as a class are known to exhibit a wide range of biological activities.[7][8][9] These include roles as flavoring agents, as well as potential applications in pharmaceuticals due to their anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9] The mercapto group in 2-mercaptopyrazine is a key functional group that can participate in various biological interactions, including metal chelation and reactions with biological thiols. Further research is needed to fully elucidate the specific biological activities and toxicological profile of 2-mercaptopyrazine.
Conclusion
2-Mercaptopyrazine is a heterocyclic compound with interesting chemical properties, most notably its thiol-thione tautomerism. While some of its fundamental properties have been characterized, there remain significant gaps in the publicly available data, particularly regarding its detailed spectroscopic analysis, comprehensive toxicological profile, and specific biological activities. The synthetic route via the corresponding halopyrazine is a viable method for its preparation. This technical guide consolidates the currently available information and highlights areas where further research is warranted to fully understand and exploit the potential of this compound in various scientific and industrial applications.
References
- 1. 2-Mercaptopyrazine 97 HPLC 38521-06-1 [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Pyrazine-2(1H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101993414A - Method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 5. CN101941942A - Industrialized method for preparing 2-mercaptopyridine - Google Patents [patents.google.com]
- 6. US3759932A - Method for preparing mercaptopyridines using alkali metal polysulfides - Google Patents [patents.google.com]
- 7. Mercapturic acid formation from 2-aminopyrazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
